molecular formula C22H22ClNO2 B1385559 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline CAS No. 1040688-42-3

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline

Cat. No. B1385559
CAS RN: 1040688-42-3
M. Wt: 367.9 g/mol
InChI Key: FTAPHEBDXLQOHU-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline” is likely an aromatic compound due to the presence of the aniline (phenylamine) group. It has a benzyloxy group attached to the third position and a 2-(4-chloro-2-methylphenoxy)-ethyl group attached to the nitrogen of the aniline .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring and the nature of these substituents. The presence of an aniline group suggests that the compound could participate in reactions typical of aromatic amines .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of aromatic amines, such as electrophilic substitution. The presence of the benzyloxy and chloro groups could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the nature and position of its substituents. For example, the presence of the aniline group could confer basicity to the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound is used as a reagent in organic synthesis, its mechanism of action could involve electrophilic aromatic substitution .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. Specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for environmental harm .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in organic synthesis or its biological activity, given its structural similarity to various biologically active compounds .

properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-17-14-19(23)10-11-22(17)25-13-12-24-20-8-5-9-21(15-20)26-16-18-6-3-2-4-7-18/h2-11,14-15,24H,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAPHEBDXLQOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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